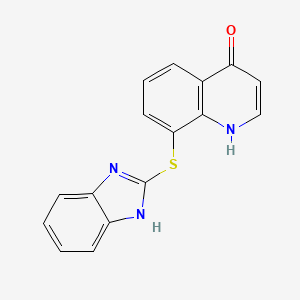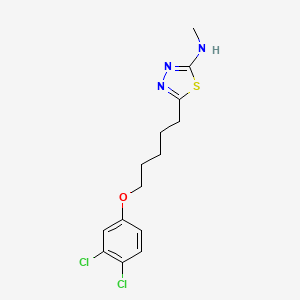
5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a dichlorophenoxy group, and a pentyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 3,4-Dichlorophenol: This can be synthesized by chlorination of phenol.
Formation of 3,4-Dichlorophenoxy Pentyl Bromide: Reacting 3,4-dichlorophenol with pentyl bromide in the presence of a base.
Cyclization to Form Thiadiazole Ring: The intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
N-Methylation: The final step involves methylation of the thiadiazole nitrogen using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine has been studied for various applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and dichlorophenoxy group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
類似化合物との比較
Similar Compounds
- 5-{[5-(3,4-Dichlorophenoxy)pentyl]oxy}-4-oxo-4H-pyran-2-carboxylic acid
- 5-{[5-(3,4-Dichlorophenoxy)pentyl]oxy}-4-oxo-6-[(1E)-1-propen-1-yl]-4H-pyran-2-carboxylic acid
Uniqueness
5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
特性
CAS番号 |
87431-59-2 |
|---|---|
分子式 |
C14H17Cl2N3OS |
分子量 |
346.3 g/mol |
IUPAC名 |
5-[5-(3,4-dichlorophenoxy)pentyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H17Cl2N3OS/c1-17-14-19-18-13(21-14)5-3-2-4-8-20-10-6-7-11(15)12(16)9-10/h6-7,9H,2-5,8H2,1H3,(H,17,19) |
InChIキー |
KSJQYACDMJKZFF-UHFFFAOYSA-N |
正規SMILES |
CNC1=NN=C(S1)CCCCCOC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


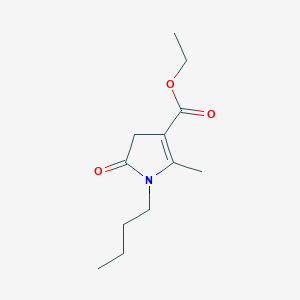
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)
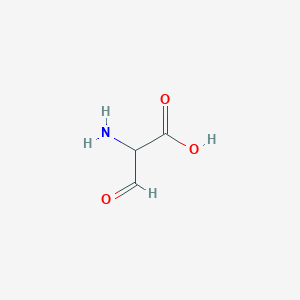
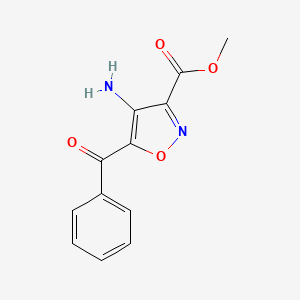
![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)
![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)

![6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12896343.png)
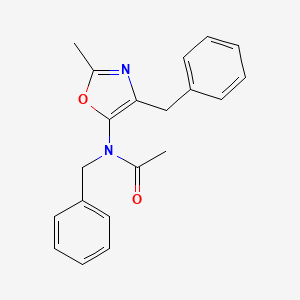
![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)hexahydrofuro[3,4-b]furan-2-ol](/img/structure/B12896360.png)
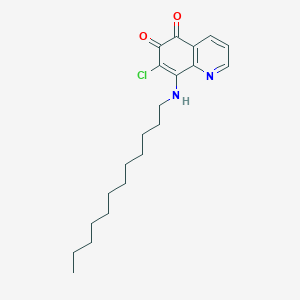
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
